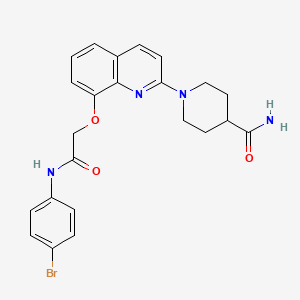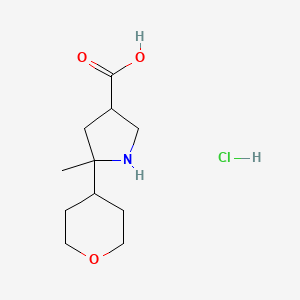
Cyclohexane-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane-1,2-dicarbonitrile, also known as DCN, is an organic compound commonly used in laboratory experiments and scientific research. It is a cyclic compound composed of a cyclohexane ring with two carbon atoms attached to a nitrile group. It is a colorless, odorless liquid with a boiling point of 85°C and a melting point of -50°C. DCN is a highly versatile compound with a wide range of applications in scientific research and laboratory experiments.
Scientific Research Applications
Stereoselective Synthesis Applications
Cyclohexane-1,2-dicarbonitrile derivatives have been utilized in stereoselective synthesis. For instance, 4-oxo-2,6-diaryl-cyclohexane-1,1-dicarbonitriles have been synthesized via a double Michael addition of malononitrile to 1,5-disubstituted pentadien-3-ones, catalyzed by quinine. This process yields cyclohexanones with high diastereoselectivity and good enantiomeric excess, demonstrating the utility of this compound in producing chiral molecules with potential applications in pharmaceuticals and agrochemicals (Fusco & Lattanzi, 2011).
Microwave Spectroscopy Studies
The microwave spectrum of cyclopropane(1,1)dicarbonitrile, a related compound, has been studied, providing insights into the molecular structure and bonding characteristics of these types of compounds. Such studies are fundamental to understanding the physical and chemical properties of this compound and related molecules (Pearson et al., 1975).
Structural and Spectroscopic Analysis
Substituted 1-aminocyclohexene-2,4-dicarbonitriles have been synthesized and analyzed using various spectroscopic techniques. These studies contribute to the understanding of the structure and properties of this compound derivatives, which can be crucial in developing new materials or chemicals (Lorente et al., 1995).
Novel Synthetic Methods
Research has explored new methods of synthesis involving this compound derivatives, such as the formation of 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile. These methods expand the repertoire of synthetic chemistry, potentially leading to new compounds with varied applications (Kurskova et al., 2021).
Multicomponent Cyclization Processes
Innovative multicomponent reactions involving this compound derivatives have been developed. These reactions, like the formation of cis-2,6-diaryl-4-dicyanomethylidenecyclohexane-1,1-dicarbonitriles, highlight the potential of this compound in complex organic syntheses (Vereshchagin et al., 2008).
Conformational Studies
The conformational behavior of cyclohexane-1,3,5-tricarbonitrile derivatives has been studied, revealing insights into the stereochemistry of these compounds. Such research is fundamental in the field of stereochemistry, which has implications in drug design and development (Chuang & Fang, 2001).
Asymmetric Synthesis
Asymmetric organocatalytic synthesis using this compound derivatives has been explored for producing highly substituted cyclohexenols. This research is significant in developing asymmetric synthesis methods, a crucial aspect of creating biologically active molecules (Jang et al., 2015).
Mechanism of Action
Mode of Action
It’s known that the compound’s structure allows it to interact with various biological targets . The specifics of these interactions and the resulting changes are areas of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cyclohexane-1,2-dicarbonitrile . .
properties
IUPAC Name |
cyclohexane-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUWHGADIVLYKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2489435.png)
![6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2489437.png)



![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2489444.png)

![1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2489446.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489447.png)
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2489451.png)
![3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea](/img/structure/B2489452.png)


![2-(7-methoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2489456.png)